An In-Depth Technical Guide to N-(3-Aminopropyl)benzamide: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to N-(3-Aminopropyl)benzamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Aminopropyl)benzamide is a versatile bifunctional molecule belonging to the extensive class of benzamide derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[1] The structural motif of N-(3-aminopropyl)benzamide, incorporating both a benzoyl group and a primary aminopropyl tail, renders it a valuable intermediate for the synthesis of more complex molecules and libraries of compounds for biological screening.[2][3] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, with a focus on the underlying scientific principles for researchers in the field. The primary CAS number for N-(3-Aminopropyl)benzamide is 6108-74-3 , while its hydrochloride salt is registered under CAS number 29833-50-9 .[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of N-(3-Aminopropyl)benzamide is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 6108-74-3 | [4] |
| Molecular Formula | C₁₀H₁₄N₂O | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents | Inferred from related compounds |
Synthesis of N-(3-Aminopropyl)benzamide
The synthesis of N-(3-Aminopropyl)benzamide is typically achieved through the formation of an amide bond between a benzoic acid derivative and 1,3-diaminopropane. A common and efficient method involves the acylation of the diamine with benzoyl chloride.
Synthetic Pathway: Acylation of 1,3-Diaminopropane
The reaction of benzoyl chloride with 1,3-diaminopropane is a standard method for the synthesis of N-substituted benzamides. To achieve mono-acylation and prevent the formation of the di-substituted product, it is crucial to use an excess of the diamine. The diamine acts as both the nucleophile and a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic route to N-(3-Aminopropyl)benzamide via acylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for benzamide synthesis.[1][6]
Materials:
-
Benzoyl chloride
-
1,3-Diaminopropane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminopropane (3 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1 equivalent) in dichloromethane to the cooled diamine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove excess acid and the diamine salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude N-(3-Aminopropyl)benzamide can be purified by recrystallization.[7] The choice of solvent is critical and should be determined empirically, with common choices including ethanol, ethyl acetate, or mixtures with hexanes. The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group (typically in the range of 7.4-7.8 ppm), a triplet for the methylene group adjacent to the amide nitrogen, a multiplet for the central methylene group of the propyl chain, and a triplet for the terminal methylene group adjacent to the primary amine. The protons of the amine and amide groups will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (around 167 ppm), aromatic carbons (127-135 ppm), and the three distinct methylene carbons of the propyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[12] Expected characteristic absorption bands include:
-
N-H stretching vibrations of the primary amine and the secondary amide (around 3300-3400 cm⁻¹).
-
C=O stretching of the amide (the "amide I band") around 1640 cm⁻¹.
-
N-H bending of the amide (the "amide II band") around 1550 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum of benzamide typically shows a prominent molecular ion peak and a characteristic fragmentation pattern involving the loss of the amino group.[13] For N-(3-aminopropyl)benzamide, the molecular ion peak at m/z 178 would be expected, along with fragment ions corresponding to the loss of the aminopropyl side chain.
Applications in Research and Drug Development
N-(3-Aminopropyl)benzamide serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The benzamide moiety is a common feature in many biologically active compounds.
As a Chemical Intermediate
The primary amine of N-(3-aminopropyl)benzamide provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities. This makes it an attractive starting material for the combinatorial synthesis of compound libraries for high-throughput screening in drug discovery programs.[2][3]
In the Development of Enzyme Inhibitors
Benzamide derivatives are known to exhibit a range of biological activities, including the inhibition of various enzymes. For instance, derivatives of aminobenzamides have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.[14] The structural features of N-(3-aminopropyl)benzamide make it a suitable scaffold for the design of novel enzyme inhibitors.
In Cancer Research
Numerous benzamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6][15] The mechanism of action can vary, but some derivatives have been shown to induce apoptosis and inhibit tubulin polymerization. The N-(3-aminopropyl)benzamide core can be elaborated to explore new anticancer agents.
Handling, Storage, and Safety
Handling
As with any chemical, N-(3-Aminopropyl)benzamide should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[16]
Storage
For long-term stability, it is recommended to store N-(3-Aminopropyl)benzamide in a tightly sealed container in a cool, dry place, protected from light and moisture.[17] Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Safety
Detailed toxicological data for N-(3-Aminopropyl)benzamide is not extensively available. However, based on the safety data for related benzamide and aminopropyl compounds, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.[16]
Conclusion
N-(3-Aminopropyl)benzamide is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the versatility of its bifunctional nature, makes it an important intermediate for the development of novel compounds with diverse biological activities. This guide provides a foundational understanding of its synthesis, characterization, and applications, intended to support the endeavors of researchers and professionals in the scientific community.
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